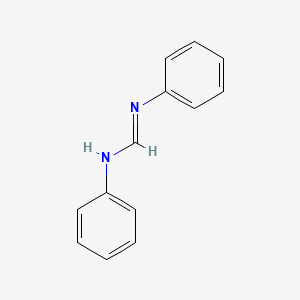

N,N'-Diphenylformamidine

Description

Significance and Research Context of N,N'-Diphenylformamidine

This compound serves as a crucial building block and ligand in numerous chemical transformations. Its importance stems from the presence of both imine and amine functionalities within a conjugated system, which allows for diverse reactivity and coordination behavior.

In the field of coordination chemistry , this compound and its derivatives are widely used as ligands to stabilize metal centers and influence their catalytic activity. thieme-connect.de The formamidinato ligand, formed upon deprotonation of this compound, can coordinate to metal ions in various modes, including monodentate, bridging, and chelating fashions. nih.gov This versatility has been exploited in the synthesis of novel metal complexes with interesting structural and electronic properties. For instance, platinum complexes containing N,N'-diphenylformamidinato ligands have been synthesized and structurally characterized, revealing their potential as starting materials for the preparation of diplatinum compounds. nih.gov Furthermore, binuclear platinum(II) complexes incorporating this compound as an auxiliary ligand have been shown to exhibit red phosphorescence, highlighting their potential in materials science. acs.org

As a synthetic intermediate , this compound is a precursor for the synthesis of a variety of organic molecules. It has been utilized in the preparation of heterocyclic compounds and as a formylating agent. Research has demonstrated its reaction with reagents like oxalyl chloride and phosgene, leading to the formation of reactive adducts. acs.org It is also a key component in the synthesis of more complex molecules, such as near-infrared heptamethine cyanine (B1664457) dyes, which have applications in biological imaging. uclan.ac.uk

The physicochemical properties of this compound have also been a subject of investigation. Studies have explored its molecular structure, including the formation of hydrogen-bonded complexes in solution. researchgate.net Infrared and NMR spectroscopy, coupled with quantum chemical calculations, have provided insights into the equilibrium between monomeric and dimeric forms of the compound. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 622-15-1 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂N₂ sigmaaldrich.com |

| Molecular Weight | 196.25 g/mol sigmaaldrich.com |

| Melting Point | 136-139 °C sigmaaldrich.com |

| Appearance | White to light yellow crystalline solid lookchem.com |

| Solubility | Limited in water, more soluble in organic solvents lookchem.com |

Evolution of Research on this compound

The study of this compound has a long history, with early reports dating back to the late 19th and early 20th centuries. Initial research focused on its synthesis and basic chemical reactivity. One of the early methods for its preparation involved the reaction of formanilide (B94145) with hydrogen chloride gas at elevated temperatures. researchgate.net Another early synthesis, reported by Claisen in 1895, involved the reaction of aniline (B41778) with triethyl orthoformate. tue.nl

In the mid-20th century, research began to delve deeper into the mechanistic aspects of reactions involving this compound. For example, a 1953 study investigated the acid-catalyzed hydrolysis of the compound in aqueous dioxane solutions, providing insights into the reaction mechanism. acs.org This period laid the groundwork for a more detailed understanding of its chemical behavior.

More recent research has expanded the applications of this compound into more specialized areas of chemistry. The development of modern analytical techniques has enabled detailed structural studies of its metal complexes and hydrogen-bonded associates. nih.govresearchgate.net The late 20th and early 21st centuries have seen a surge in its use in coordination chemistry and materials science. thieme-connect.deacs.org For example, studies from the early 2000s described the synthesis and structural characterization of platinum complexes with monodentate, bridging, and chelating formamidine (B1211174) ligands. nih.gov

The evolution of research on this compound reflects the broader advancements in the field of chemistry. From its initial discovery and synthetic exploration, the focus has shifted towards harnessing its unique properties for the creation of functional molecules and materials. Current research continues to explore new catalytic applications, novel coordination complexes, and its role as a versatile synthon in organic chemistry. For instance, recent studies have explored its use in the synthesis of N-formamides under mild conditions using nanocatalysts. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUVDXMUKIVNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060745 | |

| Record name | N,N'-Diphenylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-15-1 | |

| Record name | N,N′-Diphenylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanimidamide, N,N'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylformamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanimidamide, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylformamidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KKX998CU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Diphenylformamidine and Derivatives

Classical and Contemporary Synthetic Routes for N,N'-Diphenylformamidine

Reaction of Aniline (B41778) with Triethyl Orthoformate

A foundational and widely employed method for synthesizing this compound involves the direct reaction of aniline with triethyl orthoformate. researchgate.netchemspider.com This classical approach typically requires heating a mixture of two equivalents of aniline with one equivalent of triethyl orthoformate. The reaction can be facilitated by an acid catalyst, such as formic acid, to increase the reaction rate. chemspider.com The mechanism proceeds through the formation of an intermediate, which then reacts with a second molecule of aniline to yield the final product and ethanol (B145695). To drive the reaction to completion, the ethanol byproduct is often removed from the reaction mixture by distillation. The simplicity of this procedure and the ready availability of the starting materials contribute to its continued use.

Synthesis from Formanilide (B94145) with Phosphoryl Chloride

An alternative classical route to this compound utilizes formanilide as a starting material in a reaction mediated by phosphoryl chloride (POCl₃). researchgate.net In this process, formanilide is treated with phosphoryl chloride, which acts as both a dehydrating and activating agent, to generate a reactive intermediate. researchgate.netasianpubs.org This intermediate is subsequently reacted with a second equivalent of aniline to form this compound. The reaction is typically conducted in an inert solvent. This method provides a valuable alternative to the triethyl orthoformate route, offering flexibility in reaction conditions and starting materials.

Iron(III) Chloride Catalyzed Synthesis from Aryl Amines and Triethyl Orthoformate

In a move towards more environmentally benign and efficient syntheses, iron(III) chloride (FeCl₃) has been successfully employed as a catalyst for the reaction of aryl amines with triethyl orthoformate. scirp.orgscirp.orgresearchgate.netscirp.org This method presents a cost-effective and eco-friendly alternative to traditional protocols that may require harsher conditions or more toxic reagents. scirp.orgscirp.orgresearchgate.netscirp.org The reaction of an aryl amine with triethyl orthoformate in the presence of a catalytic amount of FeCl₃ proceeds efficiently at ambient temperature to afford N,N'-diarylformamidines in excellent yields. scirp.orgscirp.orgresearchgate.netscirp.org The plausible mechanism involves the activation of the ethoxy groups of triethyl orthoformate by the Lewis acidic FeCl₃, which facilitates C-O bond cleavage and subsequent nucleophilic attack by the aromatic amines. scirp.orgscirp.org

Table 1: Iron(III) Chloride Catalyzed Synthesis of N,N'-Diarylformamidines

| Entry | Amine | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | This compound | 3 | 87 |

| 2 | 4-Methylaniline | N,N'-Bis(4-methylphenyl)formamidine | 3 | 82 |

| 3 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)formamidine | 3 | 76 |

| 4 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)formamidine | 3 | 79 |

| 5 | 2-Methylaniline | N,N'-Bis(2-methylphenyl)formamidine | 3 | 88 |

| 6 | 3-Methylaniline | N,N'-Bis(3-methylphenyl)formamidine | 3 | 89 |

| 7 | 2-Chloroaniline | N,N'-Bis(2-chlorophenyl)formamidine | 3 | 88 |

Data sourced from Chakraborty, P. & Roy, S. (2013). Green and Sustainable Chemistry, 3(1), 26-30. researchgate.net

Synthesis via Microwave-Assisted Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to the synthesis of this compound has proven highly effective. ajrconline.orgnih.govnih.govyoutube.com This method significantly reduces reaction times, often from hours to mere minutes, while frequently improving product yields. ajrconline.orgnih.gov The reaction between an amine and a formylating agent can be carried out under microwave irradiation, with or without a catalyst, to rapidly produce the desired formamidine (B1211174). nih.gov The efficiency and speed of microwave-assisted synthesis make it an attractive and sustainable alternative to conventional heating methods. ajrconline.orgyoutube.com

Solvent-Free Synthesis under Catalytic Conditions

In alignment with the principles of green chemistry, solvent-free synthesis offers a more sustainable approach by minimizing waste and simplifying product isolation. researchgate.netnih.govrsc.orgresearchgate.net The synthesis of N,N'-diarylsubstituted formamidines has been successfully achieved under solvent-free conditions through the reaction of triethyl orthoformate with arylamines in the presence of a heterogeneous catalyst. researchgate.net These reactions can also be promoted by ultrasonic energy, providing the desired products in excellent yields and high purity without the need for a catalyst or solvent. researchgate.net The catalyst can often be easily recovered and reused, further enhancing the environmental and economic viability of this method. researchgate.net

Synthesis of this compound Derivatives

The synthetic routes established for this compound are broadly applicable to the synthesis of its derivatives. By employing substituted anilines or other primary aryl amines, a diverse array of N,N'-diarylformamidines can be prepared. researchgate.net For instance, the iron(III) chloride catalyzed method has been shown to be effective for a range of anilines bearing both electron-donating and electron-withdrawing substituents, consistently producing good to excellent yields of the corresponding formamidines. scirp.orgresearchgate.net This versatility allows for the generation of a library of formamidine derivatives, which are valuable precursors for various applications, including the synthesis of biologically active compounds and functional materials.

Table 2: Examples of this compound Derivatives

| Starting Aryl Amine | Derivative Product |

|---|---|

| 2,6-Diisopropylaniline | N,N'-Bis(2,6-diisopropylphenyl)formamidine |

| 2,4,6-Trimethylaniline (Mesitylamine) | N,N'-Dimesitylformamidine |

| p-Toluidine | N,N'-Di-p-tolylformamidine |

| m-Xylidine | N,N'-Di-(m-xylyl)formamidine |

Preparation of Symmetrical and Unsymmetrical N,N'-Diarylformamidines

The preparation of symmetrical N,N'-diarylformamidines, where both aryl groups are identical, can be efficiently achieved through several established protocols. A common and effective method involves the reaction of a primary aromatic amine with triethyl orthoformate. This reaction is typically catalyzed by an acid or a Lewis acid, such as iron(III) chloride, and proceeds at ambient temperature. The general scheme for this reaction is the condensation of two equivalents of the aryl amine with one equivalent of triethyl orthoformate.

Another established method for the synthesis of symmetrical N,N'-diarylformamidines involves refluxing an anhydrous mixture of a primary aromatic amine, its corresponding hydrochloride salt, and sodium formate. This straightforward procedure provides the target formamidine hydrochloride, which can then be neutralized to yield the free base.

The synthesis of unsymmetrical N,N'-diarylformamidines, where the two aryl substituents differ, requires a more controlled, stepwise approach to prevent the formation of a mixture of symmetrical and unsymmetrical products. While specific methodologies for unsymmetrical N,N'-diarylformamidines are less commonly detailed in general literature, they can often be achieved by reacting an N-arylformimidate with a different aryl amine.

| Reactants | Reagent/Catalyst | Product Type | Reference |

| Primary Aromatic Amine (2 equiv.) | Triethyl Orthoformate (1 equiv.) / FeCl₃ | Symmetrical | scirp.org |

| Primary Aromatic Amine, Amine Hydrochloride | Sodium Formate | Symmetrical |

Derivatives with Specific Substituents

The electronic properties of the aryl substituents in N,N'-diarylformamidines can significantly influence their chemical behavior and potential applications. Consequently, the synthesis of derivatives bearing either electron-donating or electron-withdrawing groups is of considerable interest.

Derivatives with Electron-Donating Groups:

The synthesis of N,N'-diarylformamidines with electron-donating substituents, such as methoxy groups, generally proceeds smoothly using standard methodologies. For example, N,N'-bis(4-methoxyphenyl)formamidine can be prepared by reacting 4-methoxyaniline with triethyl orthoformate. The presence of the electron-donating methoxy group can facilitate the reaction by increasing the nucleophilicity of the amine.

Derivatives with Electron-Withdrawing Groups:

Conversely, the synthesis of derivatives with strong electron-withdrawing groups, such as nitro or ethoxycarbonyl groups, can be more challenging due to the decreased nucleophilicity of the starting aniline. However, these compounds can still be synthesized, often by employing more forcing reaction conditions or specific catalysts. For instance, the preparation of N,N'-bis(4-ethoxycarbonylphenyl)formamidine has been achieved through the condensation of ethyl p-aminobenzoate with a trialkyl orthoformate. Similarly, N,N'-bis(3-nitrophenyl)formamidine is a known compound, indicating that anilines with nitro substituents can be utilized in formamidine synthesis.

| Substituent | Example Compound | Starting Material | Synthetic Method |

| Electron-Donating (Methoxy) | N,N'-bis(4-methoxyphenyl)formamidine | 4-Methoxyaniline | Reaction with triethyl orthoformate |

| Electron-Withdrawing (Ethoxycarbonyl) | N,N'-bis(4-ethoxycarbonylphenyl)formamidine | Ethyl p-aminobenzoate | Condensation with trialkyl orthoformate |

| Electron-Withdrawing (Nitro) | N,N'-bis(3-nitrophenyl)formamidine | 3-Nitroaniline | Standard formamidine synthesis |

Formation of Adducts with Reagents like Oxalyl Chloride and Phosgene

This compound is known to form adducts with electrophilic reagents such as oxalyl chloride and phosgene. These reactions are of interest as they can lead to the formation of reactive intermediates for further synthetic transformations.

While the specific structures of the adducts formed directly from this compound with oxalyl chloride and phosgene are not extensively detailed in readily available literature, studies on the related N,N-diaryl-substituted formamides provide valuable insights. The reaction of N,N-diaryl-substituted formamides with oxalyl chloride has been shown to yield non-ionic N-dichloromethyl-substituted diarylamines rather than the expected salt-like formamide chlorides. This suggests a potential reaction pathway where the formamidine unit is transformed.

Phosgene is also a known reagent in reactions that can involve formamidine-like intermediates, such as the Vilsmeier-Haak reaction, where it is used with N,N-disubstituted formamides to generate reactive chloroformamidinium chlorides. It is plausible that the reaction of this compound with phosgene could lead to a similar chloroformamidinium species. However, a direct comparative study on the adduct formation of this compound with both oxalyl chloride and phosgene, including detailed structural elucidation of the products, warrants further investigation.

| Reagent | Potential Product with N,N-Diaryl Formamides | Potential Product with this compound |

| Oxalyl Chloride | N-Dichloromethyl-substituted diarylamine | Adduct formation reported, structure not widely detailed |

| Phosgene | Chloroformamidinium chloride (Vilsmeier-Haak intermediate) | Adduct formation reported, likely a chloroformamidinium species |

Mechanistic Investigations of N,n Diphenylformamidine Reactions

Reaction Mechanisms in N,N'-Diphenylformamidine Synthesis

The synthesis of this compound, typically from the reaction of an amine like aniline (B41778) with a formic acid derivative such as triethyl orthoformate, can be significantly influenced by the presence of catalysts. The mechanism of this synthesis involves several key steps, including the activation of the formylating agent and subsequent nucleophilic attack by the amine.

Lewis acids play a crucial role in facilitating the synthesis of N,N'-diarylformamidines. Their primary function is to activate the orthoformate reagent, thereby promoting the cleavage of the C-O bond and rendering the central carbon atom more susceptible to nucleophilic attack.

In a proposed mechanism for the synthesis of N,N'-diarylformamidines using triethyl orthoformate and primary aryl amines, a Lewis acid such as ferric chloride (FeCl₃) activates the ethoxy groups of the orthoformate. researchgate.net This activation enhances the C-O bond cleavage, leading to the formation of a stable carbocation. This carbocationic intermediate is then readily attacked by the nucleophilic aromatic amine. This process of activation and subsequent nucleophilic displacement is a key factor in the efficiency of the reaction at ambient temperatures. researchgate.net

The general steps of this Lewis acid-catalyzed mechanism can be summarized as follows:

Activation of Orthoformate: The Lewis acid coordinates to one of the oxygen atoms of the triethyl orthoformate.

C-O Bond Cleavage: This coordination weakens the C-O bond, facilitating its cleavage and the departure of an ethoxy group as an ethoxide anion. This results in the formation of a resonance-stabilized carbocation.

Nucleophilic Attack: An aniline molecule attacks the electrophilic carbon of the carbocation.

Proton Transfer and Elimination: A subsequent proton transfer and elimination of another ethanol (B145695) molecule, followed by the attack of a second aniline molecule and further elimination, leads to the final this compound product.

The catalytic effect of various Lewis acids on the synthesis of N,N'-diarylformamidines is a subject of ongoing research, with the aim of developing more efficient and environmentally benign synthetic protocols.

The acid-catalyzed synthesis of this compound from aniline and triethyl orthoformate proceeds through a series of well-defined intermediates and transition states. The reaction pathway involves the initial formation of the formamidine (B1211174), which can then, under certain conditions, react further.

In the synthesis of ethyl N-phenylformimidate from aniline and triethyl orthoformate under acidic catalysis, it has been established that this compound is formed as an intermediate. lookchem.com The initial reaction between aniline and triethyl orthoformate yields the formamidine. If an excess of triethyl orthoformate is used, the intermediate this compound can further react to form the N-arylformimidate. lookchem.com

A plausible mechanism for the acid-catalyzed N-formylation of amines with triethyl orthoformate, which is the initial step in formamidine formation, involves the following stages:

Protonation of Orthoformate: The acid catalyst protonates one of the ethoxy groups of the triethyl orthoformate, making it a better leaving group.

Formation of a Cationic Intermediate: The protonated orthoformate eliminates a molecule of ethanol to form a highly reactive cationic intermediate.

Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the cationic intermediate.

Deprotonation and Further Elimination: The resulting intermediate undergoes deprotonation and subsequent elimination of another ethanol molecule to yield an imidate intermediate. This imidate then reacts with a second molecule of aniline, and after another elimination of ethanol, the final this compound is formed.

The transition states in this reaction sequence are characterized by the partial formation and breaking of bonds as the nucleophilic attacks and eliminations occur. The stability of the cationic intermediates is a key factor in determining the reaction rate.

| Reaction Step | Key Intermediate/Transition State | Description |

| 1. Activation | Protonated Triethyl Orthoformate | The acid catalyst protonates an ethoxy group, preparing it for elimination. |

| 2. First Elimination | Dialkoxycarbenium Ion | A molecule of ethanol is eliminated, forming a resonance-stabilized carbocation. |

| 3. First Nucleophilic Attack | Tetrahedral Intermediate | Aniline attacks the carbocation, forming a tetrahedral intermediate. |

| 4. Second Elimination | N-Phenylformimidate Intermediate | A second molecule of ethanol is eliminated to form an imidate. |

| 5. Second Nucleophilic Attack | Tetrahedral Intermediate | A second molecule of aniline attacks the imidate carbon. |

| 6. Final Elimination | This compound | A final molecule of ethanol is eliminated to yield the product. |

Mechanisms in Catalytic Applications Involving this compound

This compound and its derivatives can act as ligands in various catalytic systems, influencing the mechanism and outcome of the reactions. Their electronic and steric properties can be tuned to modulate the reactivity of the metal center.

While this compound itself is not a widely reported ligand for coordination-insertion polymerization, the broader class of N,N'-diarylformamidine derivatives has been explored in coordination chemistry, and their coordination behavior provides insights into potential polymerization mechanisms. For instance, N,N'-diarylformamidine dithiocarbamate (B8719985) ligands have been used to synthesize silver(I) clusters and coordination polymers. mdpi.com

In a typical coordination-insertion polymerization of olefins catalyzed by a transition metal complex, the mechanism involves the following key steps:

Olefin Coordination: The olefin monomer coordinates to the vacant coordination site of the active metal center.

Insertion: The coordinated olefin inserts into the metal-alkyl bond, extending the polymer chain.

Chain Propagation: The process of coordination and insertion repeats, leading to the growth of the polymer chain.

The role of a ligand, such as a formamidine derivative, in this process is to stabilize the metal center and influence the electronic and steric environment, which in turn affects the rate of polymerization, the molecular weight, and the properties of the resulting polymer. The nitrogen atoms of the formamidine can coordinate to the metal center, and the nature of the aryl substituents can be varied to fine-tune the ligand's properties.

Although specific examples detailing this compound in a coordination-insertion polymerization are scarce, the principles of this mechanism, as established for other nitrogen-containing ligands, would likely apply. The formamidine would coordinate to the metal catalyst, and the polymerization would proceed through the iterative coordination of the monomer and its insertion into the growing polymer chain.

Information regarding the specific role of this compound in amidinium exchange reactions is not extensively detailed in the readily available scientific literature. Amidinium salts are known to be involved in various equilibrium processes, and exchange reactions could potentially occur, but specific mechanistic studies focusing on this compound in this context are not prominent.

Copper-catalyzed aerobic oxidation reactions are of significant interest due to the use of environmentally benign and readily available oxygen as the terminal oxidant. Nitrogen-based ligands are commonly employed in these reactions to stabilize the copper catalyst and modulate its reactivity. While direct mechanistic studies detailing the role of this compound in such reactions are not abundant, the general mechanisms of copper-catalyzed aerobic oxidations provide a framework for understanding its potential role.

In the copper-catalyzed aerobic oxidation of alcohols, a common mechanistic paradigm involves a two-stage process:

Catalyst Oxidation: The reduced form of the copper catalyst (Cu(I)) is oxidized by molecular oxygen, often through the formation of a binuclear copper-dioxygen intermediate.

Substrate Oxidation: The oxidized copper species (Cu(II)) then mediates the oxidation of the substrate, for example, an alcohol, to the corresponding aldehyde or ketone, regenerating the Cu(I) catalyst. nih.gov

The ligand's role in this catalytic cycle is multifaceted. It can influence the redox potential of the copper center, stabilize different oxidation states, and affect the geometry of the active species. A ligand like this compound could coordinate to the copper center through its nitrogen atoms, creating a specific steric and electronic environment that could impact the rates of both the catalyst reoxidation and the substrate oxidation steps.

For instance, in the aerobic oxidation of alcohols catalyzed by copper complexes with redox-active ligands, a proposed mechanism involves the reaction between the Cu(II) complex and O₂ to form a Cu(II)-superoxide intermediate. nih.gov The alcohol substrate then coordinates to this intermediate and undergoes oxidation. A formamidine ligand could potentially participate in such a cycle by stabilizing the copper center and facilitating the electron transfer processes involved in the reduction of oxygen and the oxidation of the substrate.

The following table summarizes the proposed general steps in a copper-catalyzed aerobic oxidation where a nitrogen-containing ligand (L), such as this compound, could be involved.

| Step | Process | Description |

| 1 | Formation of Cu(I)-Ligand Complex | The active catalyst is formed by the coordination of the ligand to the Cu(I) center. |

| 2 | Oxygen Binding | Molecular oxygen binds to the Cu(I) complex, often forming a peroxide or superoxide (B77818) species. |

| 3 | Formation of Active Oxidizing Species | The copper-oxygen adduct is transformed into the active species that will oxidize the substrate. |

| 4 | Substrate Oxidation | The substrate (e.g., an alcohol) is oxidized by the active copper species, regenerating the reduced form of the catalyst. |

| 5 | Product Release | The oxidized product is released from the coordination sphere of the copper. |

Spectroscopic and Structural Elucidation of N,n Diphenylformamidine

Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for the structural analysis of N,N'-Diphenylformamidine, revealing information about its proton and carbon framework, as well as dynamic molecular behaviors.

While specific ¹H NMR data for the unsubstituted this compound is not detailed in the reviewed literature, the expected spectrum would feature distinct signals corresponding to the formyl proton (-N=C(H)-), the amine proton (-N(H)-), and the aromatic protons of the two phenyl rings.

Detailed studies on closely related derivatives, such as N,N'-bis(2,6-dimethylphenyl)formamidine, provide insight into the complexities of these spectra. For this derivative, the presence of E and Z isomers is observed in DMSO-d₆ solution, leading to a more complex set of signals than a single structure would produce rsc.org. The aromatic protons typically appear as a multiplet, while the formyl and NH protons give rise to characteristic singlets rsc.org. In the case of N,N'-bis(2,6-dichlorophenyl)formamidine, separate signals for the formyl and NH protons of the Eₛₙ and Eₐₙₜᵢ isomers are resolved rsc.org.

Table 1: Representative ¹H NMR Data for N,N'-Diarylformamidine Derivatives in DMSO-d₆

| Compound | Aromatic Protons (δ, ppm) | -N=C(H)- Proton (δ, ppm) | -N(H)- Proton (δ, ppm) | Other Signals (δ, ppm) |

|---|---|---|---|---|

| N,N'-bis(2,6-dimethylphenyl)formamidine | 6.76-7.24 (m, 6H) | 7.45 (s, 1H) | 8.22 (s, 1H) | 2.07-2.31 (m, 12H, -CH₃) |

Data sourced from Yakimova et al. (2021) rsc.org. Note: The presence of multiple signals for formyl and NH protons in the dichlorophenyl derivative indicates a mixture of isomers.

Similar to proton NMR, the ¹³C NMR spectrum for this compound would be expected to show signals for the formamidine (B1211174) carbon (-N=C(H)-N-) and distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The chemical shift of the formamidine carbon is particularly diagnostic.

Data from substituted analogues confirm these expectations. For instance, in N,N'-bis(2,6-dimethylphenyl)formamidine, the formamidine carbon signal appears around 149.96 ppm, while the aromatic carbons resonate in the typical 122-147 ppm range rsc.org. The methyl-substituted carbons appear upfield, as expected rsc.org.

Table 2: Representative ¹³C NMR Data for N,N'-bis(2,6-dimethylphenyl)formamidine in DMSO-d₆

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Formamidine C | 149.96 |

| Aromatic C (quaternary) | 146.63, 135.30 |

| Aromatic C-H | 128.65, 128.11, 126.46, 122.21 |

Data sourced from Yakimova et al. (2021) rsc.org.

This compound and its derivatives exhibit dynamic behavior in solution, primarily involving tautomerism and E/Z isomerism around the C=N double bond. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these processes.

At room temperature, the NMR spectra of many N,N'-diarylformamidines show the presence of multiple isomers (e.g., E/Z or Eₛₙ/Eₐₙₜᵢ) rsc.org. This is evidenced by the appearance of separate sets of signals for the distinct isomeric forms, particularly for the formyl and NH protons rsc.org. The interconversion between these isomers can be studied by variable-temperature NMR experiments.

Furthermore, these molecules can undergo prototropic tautomerism, where the proton on one nitrogen atom transfers to the other. Low-temperature NMR studies have shown that for this compound, this tautomeric interconversion is slow on the NMR timescale below 170 K researchgate.net.

Low-temperature NMR studies are crucial for investigating intermolecular interactions, such as hydrogen bonding. Research on this compound has shown that in solution, an equilibrium exists between s-trans-monomers and cyclic, hydrogen-bonded dimers researchgate.net.

When interacting with proton donors like carboxylic acids or hydrogen chloride, this compound forms hydrogen-bonded complexes. Low-temperature NMR spectra provide evidence for the nature of these complexes. With weak acids, molecular complexes are formed. However, interaction with strong acids leads to proton transfer to a nitrogen atom on the formamidine core, resulting in the formation of hydrogen-bonded ionic pairs researchgate.net. These structural changes are observable through significant shifts in the NMR signals of the protons involved in the hydrogen bonds.

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint. For this compound, key absorptions include the N-H stretching, C=N stretching, and vibrations associated with the phenyl rings.

Studies have identified distinct vibrational bands for different states of the molecule in solution. The free s-trans-monomer shows a characteristic N-H stretching band, while the formation of cyclic dimers through hydrogen bonding leads to a noticeable shift in this band to a lower frequency researchgate.net. The interaction with acids to form H-bonded complexes further alters the IR spectrum, particularly in the regions of N-H and C=O (from the carboxylic acid) stretching researchgate.net.

Table 3: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (monomer) | ~3445 | Corresponds to the free N-H bond in the s-trans conformer. |

| N-H Stretch (dimer) | ~3250 | Broad band indicating N-H involvement in a hydrogen bond. |

| C=N Stretch | ~1640-1660 | Characteristic stretching of the imine double bond. |

| Aromatic C-H Stretch | >3000 | Stretching of C-H bonds on the phenyl rings. |

Data sourced from the NIST Chemistry WebBook and Berezina et al. researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry has been effectively used for their characterization.

In the analysis of several this compound derivatives, the protonated molecular ion [M+H]⁺ is often observed as the base peak. The table below presents the mass spectrometry data for some of these compounds.

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| N,N'-bis(2,6-dimethylphenyl)formamidine | C₁₇H₂₀N₂ | 253.1705 | 253.17 |

| N,N'-bis(2,6-diisopropylphenyl)formamidine | C₂₅H₃₆N₂ | 365.2957 | 365.30 |

| N,N'-bis(2,6-dichlorophenyl)formamidine | C₁₃H₈Cl₄N₂ | Not specified | 356.93 ([M+Na]⁺) |

Data sourced from Mphahlele, M. J., & Bongoza, M. A. (2021). rsc.org

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectra are characterized by absorption bands that correspond to π-π* and n-π* electronic transitions.

The primary π-π* transitions are generally similar across different this compound derivatives. However, the n-π* transitions are more sensitive to the nature of the substituents on the phenyl rings. rsc.org For example, the secondary band for N,N'-bis(2,6-diisopropylphenyl)formamidine appears at approximately 236 nm, while for N,N'-bis(2,6-dichlorophenyl)formamidine, it is observed at about 256 nm. rsc.org These shifts are attributed to the different electronic effects of the substituents. rsc.org

Crystallographic Studies of this compound and its Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. uni-ulm.decarleton.edu

Crystallographic studies of this compound derivatives have revealed detailed insights into their molecular geometry and the nature of the intermolecular forces that govern their crystal packing.

The solid-state structures of these compounds can exhibit different isomeric forms, primarily Esyn and Eanti conformations. rsc.org The specific conformation adopted is influenced by the steric and electronic properties of the substituents on the aryl rings. rsc.org

A key feature of the crystal structures of these compounds is the presence of hydrogen bonding. The Eanti isomers have been observed to form dimeric units through R²₂(8) graph set descriptors, which involve N-H···N hydrogen bonds. rsc.org On the other hand, the Esyn isomers tend to form one-dimensional supramolecular chains. rsc.org

Crystal Packing Forces and Distortions

The crystal packing of this compound is dominated by intermolecular hydrogen bonds, specifically the N—H···N interactions that lead to the formation of dimeric pairs in Eanti isomers. rsc.org These dimers are a recurring and stabilizing motif in the crystal structures of formamidines.

Crystallography of Metal-N,N'-Diphenylformamidine Complexes

The N,N'-diphenylformamidinate anion is a versatile ligand in coordination chemistry, capable of adopting various binding modes, including monodentate, chelating, and bridging arrangements. researchgate.net This flexibility allows it to stabilize a wide array of mono- and bimetallic complexes, influencing their structural and electronic properties.

Platinum Complexes with Monodentate, Bridging, and Chelating Ligands

This compound (HDPhF) and its corresponding anion (DPhF) have been used to synthesize a variety of diplatinum complexes, showcasing the ligand's coordination flexibility. nih.govacs.org

Monodentate Coordination: The reaction of K₂PtCl₄ with HDPhF produces the trans square-planar complex PtCl₂(HDPhF)₂, where the formamidine ligand is neutral and coordinates to the platinum center in a monodentate fashion. nih.govacs.org

Bridging and Chelating Coordination: Treatment of the monodentate complex with a base and a halide abstraction reagent yields Pt₂(μ-DPhF)₂(η²-DPhF)₂. nih.gov This compound features two platinum centers with two cis-bridging formamidinate ligands and two additional formamidinate ligands that are chelated to each of the separate platinum centers. nih.gov In this structure, the Pt-Pt separation is 2.910(1) Å. nih.govacs.org

Tetrabridged Structure: Upon heating, the mixed bridging-chelating complex converts to the more stable tetrabridged paddlewheel compound, Pt₂(μ-DPhF)₄. nih.govacs.org This structural change is accompanied by a significant decrease in the metal-metal separation to 2.649(1) Å. nih.govacs.org Further oxidation of related tetrabridged Pt(II)-Pt(II) species can lead to Pt(II)-Pt(III) complexes, resulting in an even shorter Pt-Pt distance, such as 2.5304(6) Å observed in [Pt₂(μ-DTolF)₄]PF₆. nih.govacs.org The use of N,N'-diphenylformamidinate as a bridging ligand can enforce these short platinum-platinum distances, leading to significant intermetallic interactions. d-nb.infonih.gov

| Complex | Ligand Coordination Mode | Pt-Pt Distance (Å) |

| Pt₂(μ-DPhF)₂(η²-DPhF)₂ | Bridging and Chelating | 2.910(1) nih.govacs.org |

| Pt₂(μ-DPhF)₄ | Tetrabridged | 2.649(1) nih.govacs.org |

| [Pt₂(μ-DTolF)₄]PF₆ | Tetrabridged (Oxidized) | 2.5304(6) nih.govacs.org |

Diiron Complexes and Fe-Fe Bond Lengths

Diiron complexes containing formamidinate bridging ligands are a significant class of compounds. The formamidinate ligand effectively holds two iron centers in close proximity, facilitating metal-metal interactions. While specific crystallographic data for a diiron complex solely bridged by N,N'-diphenylformamidinate ligands was not prominently available in the searched literature, the Fe-Fe bond lengths in related diiron paddlewheel-type complexes typically range from approximately 2.13 Å to 2.73 Å. researchgate.net The precise Fe-Fe distance is highly dependent on the oxidation state of the iron centers, the nature of any axial ligands, and the specific bridging ligands employed. researchgate.netnih.gov For example, in a related (μ-oxo)bis(μ-carboxamido)diiron(III) complex, the Fe-Fe distance was found to be short, around 3.0 Å. nih.gov Computational studies on various diiron lantern-type complexes have shown a good correlation between DFT-derived bond lengths and experimental values, confirming the structural predictability of these systems. researchgate.netresearchgate.net

Dirhodium Complexes and Ligand Substitution

Dirhodium complexes supported by bridging formamidinate ligands, such as the N,N'-di-p-tolylformamidinate (DTolF) analogue, are well-established. These complexes often feature a "paddlewheel" structure with a Rh-Rh single bond and open axial coordination sites. chemrxiv.org These axial sites are typically occupied by labile solvent molecules, such as acetonitrile (CH₃CN), which can be readily substituted by other ligands. nih.gov

For example, the complex [Rh₂(DTolF)₂(CH₃CN)₆]²⁺ readily reacts with bidentate nitrogen chelating ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen). nih.gov This reaction proceeds via the substitution of the axially and equatorially coordinated acetonitrile molecules to yield products where the new ligands chelate in an equatorial-equatorial fashion. nih.gov A notable structural feature in the resulting complexes is the presence of only one remaining axial acetonitrile ligand, which is attributed to the steric bulk of the bridging formamidinate ligands. nih.gov

| Starting Complex | Substituting Ligand | Product Feature |

| [Rh₂(DTolF)₂(CH₃CN)₆]²⁺ | 2,2'-bipyridine (bpy) | Substitution of CH₃CN by bpy nih.gov |

| [Rh₂(DTolF)₂(CH₃CN)₆]²⁺ | 1,10-phenanthroline (phen) | Formation of [Rh₂(DTolF)₂(phen)(CH₃CN)₃]²⁺ nih.gov |

Diosmium Complexes and Metal-Metal Bonds

Formamidinate ligands are known to stabilize a variety of dimetal systems, including those of heavier transition metals like osmium. While specific crystallographic studies detailing diosmium complexes with this compound were not found in the provided search results, the chemistry of diosmium compounds suggests that formamidinate ligands would likely support paddlewheel structures containing Os-Os multiple bonds. The high basicity and flexibility of the formamidinate ligand are well-suited to bridging two metal centers, stabilizing metal-metal interactions across a range of distances.

Zinc Complexes and Steric Hindrance of Ligands

Research into N,N'-diarylformamidines has shown that the size of the substituents on the phenyl rings directly impacts the structure of the zinc acetate complexes formed. The interplay between the electronic properties of the ligands and the steric constraints they impose governs the coordination modes available to the zinc center.

Detailed Research Findings

Studies on N,N'-diarylformamidines with varying steric bulk have provided clear evidence of this structural control. For instance, the reaction of zinc(II) acetate with formamidines bearing different substituents on the aryl rings leads to complexes with different numbers of zinc atoms (nuclearity).

A key finding is the isolation of both trinuclear and dinuclear zinc complexes, where the determining factor is the steric demand of the formamidine ligand. researchgate.net

Less Sterically Hindered Ligands: When a less bulky ligand like N,N′-bis(2,6-dimethylphenyl)formamidine is used, a trinuclear zinc complex, [Zn₃(L₁)₂(OAc)₆], can be formed. The smaller size of the methyl groups allows three zinc atoms to be bridged by acetate ligands while being capped by two formamidinate ligands.

More Sterically Hindered Ligands: In contrast, employing more sterically demanding ligands such as N,N′-bis(2,6-diisopropylphenyl)formamidine or N,N′-dimesitylformamidine prevents the formation of a trinuclear cluster. The increased steric bulk from the isopropyl or mesityl groups results in the formation of dinuclear complexes, such as [Zn₂(L₂)₂(OAc)₄] and [Zn₂(L₃)₂(OAc)₄]. researchgate.net In these structures, two zinc centers are typically bridged by acetate ligands, with each zinc atom being coordinated to one bulky formamidinate ligand.

The coordination geometry around the zinc(II) ions in these complexes is also a product of these steric interactions. Zinc(II) is known for its flexible coordination sphere, commonly adopting tetrahedral, trigonal bipyramidal, or octahedral geometries. nih.govnih.gov The bulky nature of the diphenylformamidine ligands can restrict the number of other ligands that can bind to the metal center, often favoring lower coordination numbers and distorted geometries.

The formation of these complexes can be confirmed through various spectroscopic techniques.

FT-IR Spectroscopy: Coordination of the formamidine ligand to the zinc(II) ion is confirmed by changes in the infrared spectrum. The C=N stretching vibration of the formamidine shifts upon binding. Furthermore, the coordination mode of the acetate co-ligands can be determined by the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻). ajol.infosemanticscholar.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the structure in solution. Upon complexation, the chemical shifts of the formamidinic proton (N-CH-N) and the aromatic protons of the phenyl rings change significantly compared to the free ligand, indicating coordination to the zinc center.

The following tables summarize the impact of ligand steric hindrance on the resulting zinc complexes and typical spectroscopic data.

Table 1: Effect of Ligand Steric Hindrance on Zinc Complex Nuclearity

| Formamidine Ligand | Substituent on Phenyl Ring | Resulting Complex Nuclearity | Example Formula |

|---|---|---|---|

| N,N′-bis(2,6-dimethylphenyl)formamidine | Methyl | Trinuclear | [Zn₃(L₁)₂(OAc)₆] researchgate.net |

| N,N′-bis(2,6-diisopropylphenyl)formamidine | Isopropyl | Dinuclear | [Zn₂(L₂)₂(OAc)₄] researchgate.net |

Table 2: Typical Spectroscopic Data for Zinc-Formamidinate-Acetate Complexes

| Spectroscopic Technique | Functional Group | Typical Wavenumber/Shift | Indication |

|---|---|---|---|

| FT-IR | C=N (Formamidinate) | ~1620-1680 cm⁻¹ | Shift upon coordination to Zn(II) |

| FT-IR | COO⁻ (Acetate) | νₐₛ: ~1500-1580 cm⁻¹νₛ: ~1320-1450 cm⁻¹ | Indicates presence and coordination mode of acetate ligands semanticscholar.org |

| ¹H NMR | N-CH-N (Formamidinic H) | Shift from free ligand value | Confirms coordination and change in electronic environment |

Computational Chemistry and Theoretical Studies on N,n Diphenylformamidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the behavior of N,N'-Diphenylformamidine, enabling the precise modeling of its geometric and vibrational properties.

Theoretical calculations have been employed to determine the stable structures of this compound and its derivatives. Studies have shown that this compound can exist in equilibrium between different forms, including s-trans-monomers and cyclic H-bonded dimers in solution. researchgate.net Quantum chemical calculations confirm the formation of these various species. researchgate.net

For the broader class of N,N-disubstituted formamidines, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-311G(p,d) basis set, have been successfully used to compute and explain the formation of syn and anti geometric isomers. researchgate.net Geometry optimization is a crucial first step in these studies, providing the lowest energy structures for subsequent analysis. nii.ac.jp The choice of theoretical level and basis set is critical for achieving accurate energy calculations and structural predictions. nii.ac.jp

Table 1: Investigated Isomers and Conformers of Formamidines

| Formamidine (B1211174) Type | Isomer/Conformer | Computational Method |

|---|---|---|

| This compound | s-trans-monomer | Quantum Chemical Calculations |

| This compound | Cyclic Dimer | Quantum Chemical Calculations |

| N,N-Disubstituted Formamidines | syn / anti Isomers | DFT (B3LYP/6-311G(p,d)) |

The vibrational properties of this compound and its complexes have been explored through theoretical calculations, which allow for the assignment of bands observed in experimental infrared (IR) and Raman spectra. researchgate.netsphinxsai.com DFT calculations are a standard method for predicting harmonic vibrational frequencies and intensities. sphinxsai.com

For formamidine-containing complexes, calculated IR data have shown good agreement with experimental results, with relative errors in the range of 0.1-6.2%. researchgate.net This agreement validates the optimized geometric structures and allows for a detailed understanding of the vibrational modes. Key vibrational modes for formamidine ligands include the C=N azomethine stretching frequency, typically observed in the 1600-1640 cm⁻¹ region, and the C-N stretching frequency, found between 1261-1276 cm⁻¹. researchgate.net More advanced approaches, such as variational multidimensional anharmonic calculations, can provide a more accurate description for high-frequency X-H stretching modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Formamidine Ligands

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Method of Study |

|---|---|---|

| C=N Stretch (Azomethine) | 1600 - 1640 | Experimental IR & DFT Calculation |

| C-N Stretch | 1261 - 1276 | Experimental IR & DFT Calculation |

Density Functional Theory (DFT) Studies

DFT has become an indispensable tool for investigating the electronic properties of molecules, including this compound and its metal complexes. nii.ac.jp

DFT calculations are used to analyze the electronic structure of complexes where this compound acts as a ligand. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

In studies of bimetallic platinum(II) complexes bridged by N,N'-diphenylformamidinate, FMO analysis revealed that the HOMO often possesses a σ* (5d-5d) character and is localized on the two platinum atoms. researchgate.net The LUMO is typically spread over other ligands in the complex. researchgate.net However, in some cases, the LUMO can be almost exclusively located on the diphenylformamidinate bridging ligands, which can significantly alter the complex's absorption properties. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to describe the nature of chemical bonding between the metal centers and the nitrogen atoms of the formamidine ligand. mdpi.com

Table 3: Frontier Molecular Orbital Characteristics in Bimetallic Platinum(II) Diphenylformamidinate Complexes

| Molecular Orbital | Primary Character | Typical Localization |

|---|---|---|

| HOMO | σ* (5d-5d) | Platinum (Pt) atoms |

| LUMO | Varies | Other ligands or Diphenylformamidinate |

DFT is also employed to model the geometry and properties of both the ground state and electronically excited states of multinuclear metal complexes containing the N,N'-diphenylformamidinate ligand. nih.gov For phosphorescent bimetallic platinum(II) complexes, DFT calculations have been used to optimize the ground state and the lowest-energy excited triplet state. nih.gov

A significant finding from these studies is that the electronically excited state often exhibits substantial geometric changes compared to the ground state. nih.gov Notably, the distance between the platinum centers is calculated to be significantly shorter in the excited triplet state than in the ground state. nih.gov This Pt-Pt bond shortening in the excited state is a key factor influencing the photophysical properties of these materials, such as their emission characteristics. nih.gov These calculations confirm strong Pt(II)-Pt(II) interactions in the emissive state. nih.gov

Table 4: Comparison of Calculated Pt-Pt Distances in Ground and Excited States

| Molecular State | Intermetallic (Pt-Pt) Distance |

|---|---|

| Ground State | Longer |

| Excited Triplet State | Significantly Shorter |

While specific studies on the magnetic properties of this compound complexes are not widely reported, DFT is a powerful method for investigating spin delocalization and magnetic coupling in systems with multiple paramagnetic centers. nih.gov This type of analysis is crucial for designing molecular magnets.

In analogous systems where metal ions are bridged by a ligand, DFT calculations can determine the preferred magnetic alignment. For instance, studies on nitrogen-bridged manganese dimers have shown that parallel (ferromagnetic) alignment of the Mn²⁺ spins is energetically favored. nih.gov This stabilization arises from a phenomenon known as p-d exchange, where the spin-dependent delocalization of an electron or hole on the bridging atom (nitrogen) mediates the interaction between the metal d-orbitals. nih.gov Such calculations can predict whether a bridging ligand like N,N'-diphenylformamidinate would facilitate ferromagnetic (parallel spins) or antiferromagnetic (anti-parallel spins) coupling between metal centers.

Molecular Isomerism and Energetics of this compound

Theoretical and computational studies have been instrumental in elucidating the nuanced relationship between the isomeric forms of this compound and their corresponding energetic properties. These investigations provide a molecular-level understanding of the compound's structure, stability, and thermodynamic behavior.

Correlating Molecular Isomerism with Interaction Energies

The structure of this compound allows for several types of isomerism, including geometric isomerism at the C=N double bond and conformational isomerism due to rotation around the C-N single bonds. Computational studies on this compound and its derivatives have explored these isomeric possibilities. The primary geometric isomers are designated as E and Z, while conformational variations lead to four potential planar forms: Eap, Esp, Zap, and Zsp. The Zsp form is generally considered sterically overcrowded and is often excluded from theoretical considerations.

Analysis of intermolecular interactions is crucial for understanding the solid-state packing and properties of these isomers. Although specific pairwise interaction energy data for this compound itself is not detailed in the provided research, studies on its derivatives utilize techniques like Hirshfeld surface analysis to quantify these interactions. These analyses typically decompose the total interaction energy into components such as electrostatic, dispersion, polarization, and repulsion energies, which are correlated with the specific isomeric form present in the crystal structure. This approach allows researchers to predict and explain the observed molecular isomerism in the solid state.

Enthalpy and Entropy of Fusion Correlations

The enthalpy of fusion (ΔHfusion) and entropy of fusion (ΔSfusion) are key thermodynamic parameters that relate the solid and liquid states and can be correlated with molecular structure and intermolecular forces. For this compound derivatives, these values are often determined using techniques like Differential Scanning Calorimetry (DSC).

Theoretical studies have sought to establish correlations between the isomeric forms of amidines and these thermodynamic properties. The specific arrangement of substituents and the resulting intermolecular interactions (such as hydrogen bonding and π-π stacking) in the crystal lattice of a particular isomer directly influence the energy required to break the lattice (ΔHfusion) and the degree of disorder in the liquid state (ΔSfusion). For instance, isomers that can pack more efficiently with stronger intermolecular forces are expected to have higher enthalpies of fusion.

Table 1: Thermodynamic Properties of this compound Derivatives Note: Data for the parent this compound is not specified in the provided sources; this table illustrates the type of data generated for its derivatives in related research.

| Compound | Isomeric Form | Melting Point (°C) |

|---|---|---|

| N,N'-bis(2,6-dimethylphenyl)formamidine | E + Z isomers | 183-184 |

| N,N'-bis(2,6-diisopropylphenyl)formamidine | E + Z isomers | 192-195 |

| N,N'-bis(2,6-dichlorophenyl)formamidine | Esyn + Eanti isomers | 211-212 |

Data sourced from supporting information for research on this compound derivatives.

Conformational Equilibria and Dipole Moments

Dipole moment measurements, combined with theoretical calculations, provide powerful insights into the conformational equilibria of this compound in solution. Studies have shown that the molecule predominantly adopts the E configuration at the C=N bond. The key conformational equilibrium occurs around the C-N single bond, involving two main planar forms: Eap and Esp.

Table 2: Experimental and Calculated Dipole Moments for Isomers of N,N'-Diarylamidines Note: The table reflects findings from a study on this compound and its para-halogen derivatives.

| Compound | Conformation | Population Ratio | Experimental Dipole Moment (D) |

|---|---|---|---|

| This compound | Eap | ~1 | 1.63 |

| Esp | ~1 |

The experimental value represents the dipole moment of the equilibrium mixture in benzene. The two forms, Eap and Esp, are populated in approximately a 1:1 ratio.

Applications of N,n Diphenylformamidine in Chemical Synthesis

Reagent in Organic Synthesis

As a reagent, N,N'-Diphenylformamidine provides a stable and effective means of incorporating specific structural units into target molecules. Its utility stems from the reactivity of the formamidine (B1211174) group, which can participate in various chemical transformations.

This compound is frequently employed as a reagent for the introduction of the formamidine functional group into organic molecules. organic-chemistry.org The compound's structure, characterized by its phenyl and formamidine functional groups, makes it a versatile platform for transferring these moieties. organic-chemistry.org This process is fundamental in the synthesis of numerous nitrogen-containing compounds.

Beyond simply introducing a functional group, this compound serves as a key structural component or "building block" in the synthesis of more elaborate compounds. organic-chemistry.org Its reaction with other reagents allows for the formation of new chemical bonds and the construction of diverse molecular frameworks. A notable application includes its use in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones. scientificlabs.co.uk It has also been utilized in the preparation of monomethine dyes that contain imide functional groups. scientificlabs.co.uk

Table 1: Examples of Compounds Synthesized Using this compound

| Compound Class | Specific Example | Synthetic Application |

| Heterocycles | 5-Aminopyrazol-4-yl ketones | Microwave-assisted synthesis from β-ketonitriles |

| Dyes | Monomethine dyes | Preparation of dyes containing imide functional groups |

A significant application of formamidines, including this compound, is in the synthesis of imidazolium (B1220033) salts. These salts are the direct precursors to N-Heterocyclic Carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized many areas of chemical synthesis. organic-chemistry.orgbeilstein-journals.org

A versatile and modular one-pot method allows for the preparation of diversely substituted imidazolium salts from readily available formamidines and α-halo ketones. organic-chemistry.org This strategy is often more efficient in terms of yield and ease of synthesis compared to other established processes. organic-chemistry.org The resulting imidazolium salts can then be deprotonated to generate the corresponding N-Heterocyclic Carbenes. These carbenes are highly valued for their role in catalysis. organic-chemistry.org

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is one of the most effective for producing enantiomerically pure compounds. wikipedia.org The auxiliary introduces a stereogenic center, which biases the formation of one stereoisomer over another in subsequent reactions. After the desired stereochemistry is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com While a wide variety of chiral molecules, such as oxazolidinones and pseudoephedrine derivatives, are used as auxiliaries, the specific application of this compound in this role is not extensively documented in scientific literature. wikipedia.orgnih.gov

Solid-phase synthesis is a technique where molecules are built step-by-step on an insoluble polymer support, or resin. biosynth.com A key component of this methodology is the linker, a molecule that connects the growing compound to the solid support. nih.govcombichemistry.com The linker must be stable throughout the various reaction steps of the synthesis but allow for the clean cleavage of the final product from the resin. combichemistry.com "Safety-catch" linkers are an advanced type that are stable under normal conditions but can be "activated" by a specific chemical reaction to allow cleavage. nih.gov While formamidine-based linkers have been developed for use in solid-phase synthesis, the direct use of this compound as a support linker is not a commonly reported application. scirp.org

Catalysis

While this compound is not typically a catalyst itself, it plays a crucial indirect role in catalysis. Its primary contribution is serving as a readily accessible precursor for N-Heterocyclic Carbenes (NHCs), as detailed in section 6.1.3. organic-chemistry.org NHCs are powerful organocatalysts and are also widely used as ligands that stabilize and modify the reactivity of transition metals in catalysis. organic-chemistry.org Therefore, the synthesis of this compound and related formamidines is a critical enabling step for a broad range of catalytic processes, including those used in asymmetric catalysis and transition-metal catalysis. organic-chemistry.org

Ligand in Transition Metal Catalysis

While this compound itself is a well-known compound, its derivatives have been synthesized and utilized as ligands in transition metal catalysis. A notable example is N,N'-bis[(2-diphenylphosphino)phenyl]formamidine (Hdpfam), a binucleating ligand designed for the synthesis of homo- and heterobimetallic palladium and platinum complexes. These types of complexes are employed in various catalytic reactions, including C-H activation and carbonylation. The flexible nature of formamidinato ligands allows them to adopt monodentate, bridging, and chelating arrangements in platinum derivatives, influenced by reaction conditions and the electronic properties of the substituents.

Information regarding the specific application of this compound as a catalyst or ligand in ring-opening polymerization (ROP) is not extensively documented in the reviewed scientific literature. While organocatalytic ROP is a significant area of research for producing biodegradable polymers, the direct catalytic role of this compound in this context is not established.

The use of this compound as a ligand in rhodium- or cobalt-catalyzed hydroformylation is not a commonly reported application in the surveyed literature. Hydroformylation catalysis typically relies on phosphine (B1218219) and phosphite (B83602) ligands to stabilize the metal center and influence the selectivity of the reaction.

Organobase Catalysis

While formamidines, in general, can act as strong organic bases, specific examples of this compound being employed as an organobase catalyst are not prominently featured in the examined research. The investigation into its role in catalysis is an ongoing area of chemical science. guidechem.com

Heterogeneous Catalysis (e.g., Fe2O3@SiO2–SO3H nanofibers)

A significant application involving this compound is in the context of its synthesis using heterogeneous catalysts. Researchers have developed novel magnetic core-shell nanofibers, specifically Fe2O3@SiO2–SO3H, for the efficient synthesis of formamidines, including this compound. researchgate.netsigmaaldrich.com This method presents a green chemistry approach, offering mild reaction conditions and the absence of a solvent. researchgate.net

The Fe2O3@SiO2–SO3H nanofiber catalyst is prepared by coating iron oxide nanofibers with silica, followed by functionalization with chlorosulfonic acid to introduce sulfonic acid groups. researchgate.netsigmaaldrich.com This creates a solid acid catalyst with high acidity and a large specific surface area. researchgate.net The magnetic nature of the iron oxide core allows for easy separation and recovery of the catalyst from the reaction mixture using an external magnet, enabling its reuse for multiple cycles without a significant loss in catalytic activity. researchgate.netnih.gov

The synthesis of this compound using this catalyst involves the reaction of an amine, such as aniline (B41778), with triethyl orthoformate. researchgate.netsigmaaldrich.com The catalyst's performance has been demonstrated to be effective, leading to high yields of the desired formamidine product. researchgate.netresearchgate.net

Table 1: Catalyst Reusability in the Synthesis of this compound

| Run | Isolated Yield (%) |

|---|---|

| 1 | 96 |

| 2 | 95 |

| 3 | 94 |

| 4 | 93 |

| 5 | 92 |

This table demonstrates the reusability of the Fe2O3@SiO2–SO3H nanofiber catalyst over five consecutive runs in the synthesis of this compound, showing only a slight decrease in product yield. nih.gov

Synthesis of Heterocyclic Compounds

Synthesis of 5-Aminopyrazol-4-yl Ketones

This compound plays a crucial role as a reagent in the rapid and efficient synthesis of 5-aminopyrazol-4-yl ketones. guidechem.com This synthetic route involves a two-step process, often facilitated by microwave dielectric heating. guidechem.com

In the first step, a β-ketonitrile is treated with this compound. guidechem.comsigmaaldrich.com This reaction forms an intermediate which then undergoes heterocyclocondensation upon irradiation with a hydrazine (B178648) in the subsequent step. guidechem.com This methodology provides a swift pathway to obtaining the desired 5-aminopyrazol-4-yl ketone derivatives. guidechem.com These compounds are of interest due to their potential biological activities. guidechem.com

Preparation of Perimidine

This compound serves as a one-carbon synthon in the synthesis of the perimidine heterocyclic system. The fundamental reaction involves the cyclocondensation of this compound with 1,8-diaminonaphthalene (B57835). materialsciencejournal.org In this process, the formamidine provides the carbon atom that forms the C2 position of the perimidine ring, bridging the two amino groups of the naphthalene (B1677914) derivative.

The general mechanism for perimidine synthesis from 1,8-diaminonaphthalene and a one-carbon source typically involves the initial formation of a Schiff base between one of the amino groups and the carbonyl or equivalent group, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the stable aromatic perimidine ring. nih.gov While numerous methods exist for the synthesis of perimidines using various aldehydes and ketones with 1,8-diaminonaphthalene, specific and detailed research findings, including reaction conditions and yield data for the direct reaction with this compound, are not extensively documented in the surveyed scientific literature. materialsciencejournal.orgnih.gov

The general reaction is depicted in the scheme below:

Table 1: Reactants and Product in the General Synthesis of 2-Phenylperimidine

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1,8-Diaminonaphthalene | This compound | 2-Phenylperimidine |

|  |

|  |

|  |

|

Reactant in Cyanine (B1664457) Dye Synthesis

This compound is a valuable reagent in the synthesis of cyanine dyes, where it functions as a precursor for the methine bridge in the polymethine chain. It is particularly useful in the preparation of asymmetrical cyanine dyes through the formation of a reactive intermediate known as a hemi-dye. unito.it

A notable example of this application is in the synthesis of the fluorogenic cyanine dye, Dimethylindole Red (DIR). In this multi-step synthesis, an alkylated 4-methylquinoline (B147181) derivative is condensed with this compound to yield a reactive hemi-dye. This intermediate is then reacted with a second heterocyclic quaternary salt, such as 1-methyl-2,3,3-trimethyl-3H-indolium bromide, under basic conditions to form the final asymmetrical trimethine cyanine dye. unito.it

The reaction to form the hemi-dye intermediate is outlined below:

Table 2: Synthesis of a Hemi-dye Intermediate for Cyanine Dyes

| Reactant 1 | Reactant 2 | Product (Hemi-dye) |

|---|---|---|

| Alkylated 4-methylquinoline | This compound | Reactive Hemi-dye |

|  |

|  |

|  |

|

This method highlights the role of this compound in providing a single methine carbon (=CH-) that links two different heterocyclic systems, a fundamental characteristic of cyanine dye structures. The resulting hemi-dye is an activated form that readily undergoes condensation with a compound containing an active methylene (B1212753) group, typically a quaternized heterocycle with a methyl group at the 2- or 4-position. unito.iterdogan.edu.tr

Intermolecular Interactions and Supramolecular Chemistry of N,n Diphenylformamidine

Hydrogen Bonding in N,N'-Diphenylformamidine Systems

The hydrogen bonding capabilities of this compound are central to its solution and solid-state behavior. The presence of both an acidic N-H proton and basic imine nitrogen atoms allows for a variety of hydrogen bonding motifs.

In solution, this compound exists in equilibrium between monomeric and self-associated forms. researchgate.netresearchgate.net Spectroscopic studies, particularly using IR and NMR, have elucidated the nature of this self-association. The predominant form of the monomer in solution is the s-trans conformer. researchgate.net This monomeric form can then associate through hydrogen bonding to form dimers.

The primary mode of self-association is the formation of cyclic dimers, where two DPFA molecules are linked by a pair of N-H···N hydrogen bonds. researchgate.net Evidence for this comes from the concentration dependence of its IR spectra in solvents like carbon tetrachloride (CCl₄). As the concentration of DPFA increases, new bands appear that are characteristic of associated species. researchgate.net While cyclic dimers are the most stable and commonly observed associated form, the potential for linear dimer formation also exists, where molecules are linked in a chain-like fashion. nih.gov Detailed 1D and 2D NMR spectroscopic studies on N,N'-disubstituted amidines have shown they can exist as a mixture of isomers and form dimeric H-bonded aggregates. nih.gov

Table 1: Spectroscopic Evidence for Self-Association of this compound

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Appearance of new absorption bands with increasing concentration in CCl₄ solution. researchgate.net | Formation of hydrogen-bonded self-associates (dimers). researchgate.net |

| ¹H and ¹⁵N NMR Spectroscopy | Changes in chemical shifts at low temperatures. researchgate.net | Equilibrium between monomers and cyclic self-associates. researchgate.net |

| Quantum Chemical Calculations | The cyclic dimer is calculated to be the most stable associated form. researchgate.net | Confirmation of the energetic preference for cyclic dimerization. researchgate.net |

This compound readily forms complexes with proton donors such as carboxylic acids and hydrogen chloride. researchgate.netresearchgate.net The structure of these complexes is dependent on the strength of the acid.

With weak carboxylic acids, such as acetic acid, DPFA forms cyclic molecular complexes. researchgate.netresearchgate.net These complexes are characterized by two hydrogen bonds: an N-H···O=C bond and an O-H···N bond. researchgate.net The formation of these complexes can be observed through changes in the IR spectra, such as shifts in the carbonyl and N-H stretching frequencies. researchgate.net